molecular formula C9H13N5 B1219699 N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5401-47-8

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1219699
CAS No.: 5401-47-8
M. Wt: 191.23 g/mol
InChI Key: JWEGHNQHVNZGHA-UHFFFAOYSA-N
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Description

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS RN: 5401-47-8) is a nitrogen-rich heterocyclic compound with the molecular formula C₉H₁₃N₅ and an average molecular mass of 191.238 g/mol . Its monoisotopic mass is 191.117095, and it features a pyrazolo[3,4-d]pyrimidine core substituted with a butylamine group at the 4-position. This compound has been identified in diverse contexts, including microbial co-cultivation studies (e.g., reduced levels in Euglena gracilis cultures ) and lignin gasification condensates , highlighting its occurrence in both synthetic and natural systems.

Properties

IUPAC Name

N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-2-3-4-10-8-7-5-13-14-9(7)12-6-11-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEGHNQHVNZGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=NC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901446
Record name NoName_563
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5401-47-8
Record name MLS002637777
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction at elevated temperatures (60–80°C).

Example Protocol:

  • 2 (1.0 equiv) is suspended in anhydrous DMF under inert atmosphere (argon/nitrogen).

  • NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 1-bromobutane (1.1 equiv).

  • The mixture is stirred at 80°C for 12–24 hours.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Regioselectivity and Isomer Formation

Alkylation predominantly occurs at the N1 position of the pyrazole ring due to steric and electronic factors. Minor N2-substituted regioisomers (<10%) may form but are often removed during purification. Nuclear Overhauser Effect (NOE) spectroscopy and ¹H NMR analysis confirm regiochemistry by correlating proton environments (e.g., absence of NOE between pyrazole H8 and N9-methylene protons in the N1-isomer).

Table 1: Alkylation Method Optimization

ParameterConditionYield (N1-isomer)Purity
BaseNaH40%>95%
SolventDMF35%90%
Temperature80°C40%>95%
Reaction Time24 hours45%90%

Two-Step Synthesis via Dihalo Intermediates

An alternative route involves synthesizing a dihalo intermediate (6 ) from 2 , followed by nucleophilic substitution with butylamine. This method improves regiocontrol but requires additional steps.

Intermediate Formation

2 is treated with a dihaloalkane (e.g., 1,4-dibromobutane) in the presence of a base to form 6 . The reaction conditions (e.g., solvent, temperature) are critical for minimizing polymerization.

Example Protocol:

  • 2 (1.0 equiv) reacts with 1,4-dibromobutane (1.5 equiv) in THF at 50°C for 6 hours.

  • The intermediate 6 is isolated via filtration and washed with cold ether.

Nucleophilic Substitution

Intermediate 6 undergoes substitution with butylamine (7 ) in refluxing ethanol, yielding the final product.

Key Observations:

  • Excess butylamine (2.0 equiv) ensures complete substitution.

  • Reaction at 70°C for 8 hours achieves yields of 50–60%.

Table 2: Two-Step Method Performance

StepReagents/ConditionsYield
Intermediate (6 )1,4-dibromobutane, THF65%
SubstitutionButylamine, ethanol55%

Comparative Analysis of Methods

Efficiency and Scalability

  • Alkylation Method : Faster (single step) but moderate yields (40–45%). Suitable for small-scale synthesis.

  • Two-Step Method : Higher overall yields (55–60%) but requires intermediate isolation. Preferred for industrial applications.

Challenges and Mitigation

  • Regiochemical Purity : Minor N2-isomers complicate purification. Chromatography or fractional crystallization resolves this.

  • Solvent Selection : DMF enhances reactivity but may degrade heat-sensitive products. THF offers a milder alternative.

Industrial Production Considerations

While detailed industrial protocols are scarce, scale-up strategies include:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Emerging Synthetic Approaches

Recent advances suggest potential for:

  • Catalytic C–N Bond Formation : Palladium-catalyzed coupling to introduce the butyl group selectively.

  • Enzymatic Alkylation : Biocatalysts for enantioselective synthesis, though underexplored .

Chemical Reactions Analysis

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Drug Development

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as an anticancer agent . It exhibits significant cytotoxic activities against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation. The compound has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate signaling pathways through receptor interactions, particularly with sigma receptors, suggests that it could influence inflammation-related processes .

Kinase Inhibition

This compound has been explored as an inhibitor of Bruton's tyrosine kinase (BTK). This kinase is critical in B-cell signaling and has implications in various hematologic malignancies. Studies have demonstrated that derivatives of this compound can effectively inhibit BTK activity, offering potential therapeutic avenues for treating B-cell-mediated diseases .

Case Study 1: Anticancer Activity

A study published in 2022 demonstrated that this compound exhibited potent cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis through CDK2 inhibition .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted its role as a sigma receptor ligand, showing substantial anti-inflammatory effects in animal models. The study indicated that the compound could significantly reduce inflammatory markers in tissues affected by chronic inflammation .

Case Study 3: Kinase Inhibition

Research focusing on BTK inhibition revealed that certain derivatives of this compound displayed promising results in preclinical models for B-cell malignancies. These findings suggest that further optimization could lead to clinically relevant therapies .

Mechanism of Action

The mechanism of action of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Features/Applications References
This compound N4-butyl C₉H₁₃N₅ 191.24 Natural occurrence in microbial systems; moderate lipophilicity
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N4-methyl, N1-methyl C₇H₉N₅ 163.18 Simplified structure; potential intermediate in drug synthesis
6-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine C6-ethoxy C₇H₉N₅O 195.18 Enhanced solubility due to ethoxy group; explored in kinase inhibition
3-Iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C3-iodo, N4-methyl C₆H₇IN₅ 275.94 Halogenated analog; used as a synthetic intermediate for cross-coupling reactions
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C3-phenylethynyl C₁₂H₉N₅ 223.23 Anti-breast cancer activity (IC₅₀ ~10 nM); targets ATP-binding sites
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine N4-benzyl, N1-(4-chlorophenyl) C₁₉H₁₅ClN₆ 374.82 Dual substituents for enhanced binding affinity; potential kinase inhibitor

Key Observations :

  • Synthetic Utility : Halogenated derivatives (e.g., 3-iodo) serve as intermediates for Suzuki-Miyaura couplings , enabling diversification of the core structure.
  • Biological Activity : Substituents at C3 (e.g., phenylethynyl) or N1 (e.g., chlorophenyl) enhance interactions with biological targets like kinases or ATP-binding pockets .

Biological Activity

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family, known for its diverse biological activities and therapeutic potential. This article presents a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazolo[3,4-d]pyrimidine core with a butyl group and an amino group at the 4-position. Its molecular formula is C10H13N5, with a molecular weight of approximately 220.29 g/mol. The presence of the butyl group enhances its lipophilicity, which may improve cellular uptake and bioavailability compared to simpler analogs.

Research indicates that this compound interacts with various biological targets, notably sigma receptors. These interactions can modulate signaling pathways critical for cell regulation and survival. For example, studies have shown that compounds within this class can act as selective sigma-1 receptor antagonists, which are implicated in pain modulation and neuroprotection .

Biological Activities

This compound exhibits a range of biological activities:

  • Antinociceptive Properties : Compounds similar to this compound have demonstrated significant antinociceptive effects in various pain models in mice, indicating potential applications in pain management .
  • Anticancer Activity : In xenograft mouse models, derivatives of this compound have shown potent inhibitory effects on tumor growth. For instance, one study reported complete suppression of tumor growth in an MDA-MB-231 breast cancer model with specific derivatives at doses of 30 mg/kg .
  • Antiviral Activity : Recent studies have explored the use of pyrazolo[3,4-d]pyrimidine derivatives as antiviral agents. Some compounds have displayed low micromolar activity against the Zika virus while maintaining relatively low cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies on this compound indicate that variations in substituents significantly affect biological activity. For example:

Compound NameMolecular FormulaNotable Activity
1-Tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesC15H17ClN5Selective σ1R antagonist
5-Amino-pyrazolo[3,4-d]pyrimidineC7H8N4Simpler structure; lower activity
4-Amino-pyrazolo[3,4-d]pyrimidineC7H8N4Similar core structure; different substituents affecting solubility

The presence of lipophilic substituents has been shown to enhance selectivity towards sigma receptors while also impacting the overall efficacy against various biological targets .

Anticancer Efficacy

In a study focusing on MDA-MB-231 cells (a model for triple-negative breast cancer), compound 1j derived from pyrazolo[3,4-d]pyrimidine exhibited an IC50 value of 0.0009 μM against Src kinase, showcasing its potential as a multikinase inhibitor with significant antitumor activity. The compound not only inhibited tumor growth effectively but also induced apoptosis in tumor tissues without causing toxicity to normal cells .

Pain Management

A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antinociceptive properties using animal models. One notable compound demonstrated substantial pain relief comparable to traditional analgesics, highlighting the therapeutic potential of this chemical class in managing chronic pain conditions .

Q & A

Q. What are the optimal synthetic routes for N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or condensation reactions. For example, alkylation of a pyrazolo[3,4-d]pyrimidine precursor with butyl halides in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions (60–100°C) yields the target compound. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction efficiency. Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents to minimize side products. Yields exceeding 70% are achievable with optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., δ ~8.30 ppm for pyrimidine protons) and confirms substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for amine groups) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z ~274.33 for C15H18N4O) and fragmentation patterns . X-ray crystallography resolves 3D conformation, revealing bond angles and intermolecular interactions critical for biological activity .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. Stability tests show degradation under extreme pH (<3 or >11) or prolonged exposure to light. Storage recommendations: desiccated at –20°C in amber vials to preserve integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, kinase isoforms) or structural modifications (e.g., substituents on the aryl group). To address this:

  • Perform dose-response curves across multiple models (e.g., cancer vs. inflammatory cells).
  • Use computational docking to compare binding modes with targets like cyclin-dependent kinases (CDKs) .
  • Validate selectivity via kinase profiling panels to rule off-target effects .

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of N-butyl derivatives?

  • Systematic substituent variation : Replace the butyl group with alkyl/aryl chains to assess lipophilicity and steric effects.
  • Free-Wilson analysis : Quantify contributions of specific substituents to biological activity (e.g., IC50 values against kinases) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and target binding .

Q. How can researchers design assays to evaluate kinase inhibition mechanisms?

  • ATP-competitive assays : Use fluorescent ATP analogs (e.g., ADP-Glo™) to measure displacement in CDK2 or JAK3 kinases.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein denaturation temperatures .
  • Mutagenesis studies : Identify critical residues in kinase active sites through alanine scanning .

Q. What strategies mitigate synthetic challenges in scaling up pyrazolo[3,4-d]pyrimidine derivatives?

  • Flow chemistry : Enhances reproducibility and reduces side reactions during alkylation steps.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste management .
  • Crystallization optimization : Use antisolvent addition (e.g., water) to improve purity during recrystallization .

Methodological Considerations

Q. How should researchers validate the purity of this compound?

  • HPLC : Utilize reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm. Retention times and peak symmetry indicate purity >95% .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C15H18N4O: C 65.67%, H 6.61%, N 20.42%) .

Q. What computational tools are effective for predicting metabolic pathways?

  • CYP450 inhibition assays : Screen using human liver microsomes.
  • ADMET predictors : Software like Schrödinger’s QikProp estimates metabolic stability and toxicity risks .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites impacting activity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.